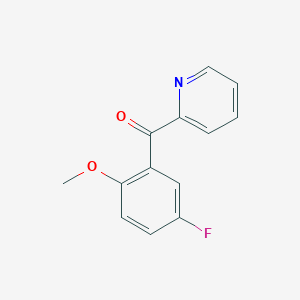
2-(3-Chloro-4-fluorobenzoyl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Chloro-4-fluorobenzoyl)pyridine is a chemical compound that features a pyridine ring substituted with a 3-chloro-4-fluorobenzoyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chloro-4-fluorobenzoyl)pyridine typically involves the acylation of pyridine with 3-chloro-4-fluorobenzoyl chloride. This reaction is usually carried out in the presence of a base such as triethylamine or pyridine itself, which acts as a catalyst and neutralizes the hydrochloric acid formed during the reaction. The reaction is typically conducted at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, can further optimize the production process.
化学反応の分析
Types of Reactions
2-(3-Chloro-4-fluorobenzoyl)pyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms on the benzoyl ring can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The carbonyl group in the benzoyl moiety can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The pyridine ring can be oxidized to form N-oxides using oxidizing agents like hydrogen peroxide (H2O2).
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) are commonly used.
Oxidation: Oxidizing agents such as H2O2 or m-chloroperbenzoic acid (m-CPBA) are employed.
Major Products
Substitution: Products include derivatives with different substituents replacing the chlorine or fluorine atoms.
Reduction: The major product is the corresponding alcohol.
Oxidation: The major product is the N-oxide derivative of the pyridine ring.
科学的研究の応用
2-(3-Chloro-4-fluorobenzoyl)pyridine has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Agrochemicals: The compound is used in the development of pesticides and herbicides due to its ability to interact with biological targets in pests.
Material Science: It is utilized in the synthesis of advanced materials with specific electronic or optical properties.
作用機序
The mechanism of action of 2-(3-Chloro-4-fluorobenzoyl)pyridine depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or binding to receptors, thereby modulating biological pathways. The presence of the chloro and fluoro substituents enhances its binding affinity and specificity towards molecular targets.
類似化合物との比較
Similar Compounds
- 2-(3-Chloro-4-fluorophenyl)pyridine
- 2-(3-Bromo-4-fluorobenzoyl)pyridine
- 2-(3-Chloro-4-methylbenzoyl)pyridine
Uniqueness
2-(3-Chloro-4-fluorobenzoyl)pyridine is unique due to the specific combination of chloro and fluoro substituents on the benzoyl ring, which imparts distinct electronic properties and reactivity. This makes it particularly valuable in applications requiring precise molecular interactions.
特性
IUPAC Name |
(3-chloro-4-fluorophenyl)-pyridin-2-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7ClFNO/c13-9-7-8(4-5-10(9)14)12(16)11-3-1-2-6-15-11/h1-7H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYLADMONFUCESU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(=O)C2=CC(=C(C=C2)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7ClFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![[2-(Benzyloxy)-3-methylphenyl]methanamine](/img/structure/B7966011.png)



amine](/img/structure/B7966073.png)









